(2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
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Overview
Description
(2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound that belongs to the class of nitriles and thiazoles This compound is characterized by the presence of a cyano group, a chlorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
(2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-bromophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
- (2E)-3-(4-fluorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
- (2E)-3-(4-methylphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
Uniqueness
(2E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3OS/c14-11-3-1-9(2-4-11)7-10(8-15)12(18)17-13-16-5-6-19-13/h1-7H,(H,16,17,18)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHXBIVGQDHTMW-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=NC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=NC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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